![molecular formula C14H10Cl4N2 B3152215 {5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine CAS No. 73046-20-5](/img/structure/B3152215.png)
{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine
Overview
Description
{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine, also known as 5-chloro-N-(3-chloro-4-aminophenyl)-2,2-dichloro-2-vinylbenzamide, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of the amino acid phenylalanine and is used as a synthetic intermediate in the production of a variety of pharmaceuticals, pesticides, and other chemical compounds. This compound has been studied extensively in the past few decades due to its unique properties and potential applications.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, is transmitted through sandfly bites. Researchers have found that compound 13, derived from our target molecule, displays superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) is remarkably low (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health challenge. Our compound shows promise in combating this disease. Compounds 14 and 15 exhibit significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings suggest their potential as antimalarial agents .
Antibacterial and Antifungal Properties
The hydrazine-coupled pyrazole derivatives demonstrate antibacterial activity against Gram-negative bacteria. Additionally, they exhibit potent antifungal activity against Candida albicans and Candida glabrata .
Immuno-Oncology Research
Compounds based on the 4-amino-1,2,3-triazole core (related to our target molecule) serve as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1). IDO1 plays a crucial role in immune regulation and tumor escape mechanisms. These compounds are important targets in immuno-oncology research .
Eco-Friendly Synthesis
Researchers have developed an efficient, one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a heterogeneous catalyst. This green synthetic route contributes to sustainable chemistry .
Antitumor Activity
Our compound also exhibits antitumor potential. Specifically, it forms 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile. Molecular docking studies provide insights into its mode of action .
properties
IUPAC Name |
5-[1-(3-amino-4-chlorophenyl)-2,2-dichloroethenyl]-2-chloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2/c15-9-3-1-7(5-11(9)19)13(14(17)18)8-2-4-10(16)12(20)6-8/h1-6H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQNFSVKBFFWEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)Cl)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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